molecular formula C15H22N2O3S B5776090 N~2~-cyclohexyl-N-methyl-N~2~-(phenylsulfonyl)glycinamide

N~2~-cyclohexyl-N-methyl-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B5776090
M. Wt: 310.4 g/mol
InChI Key: XERSLRXOPDEVJE-UHFFFAOYSA-N
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Description

N~2~-cyclohexyl-N-methyl-N~2~-(phenylsulfonyl)glycinamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclohexyl group, a methyl group, and a phenylsulfonyl group attached to a glycinamide backbone, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-cyclohexyl-N-methyl-N~2~-(phenylsulfonyl)glycinamide typically involves the reaction of cyclohexylamine, methylamine, and phenylsulfonyl chloride with glycine or its derivatives. The reaction is usually carried out under controlled conditions, such as low temperatures and inert atmospheres, to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N~2~-cyclohexyl-N-methyl-N~2~-(phenylsulfonyl)glycinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylsulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, sulfides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N~2~-cyclohexyl-N-methyl-N~2~-(phenylsulfonyl)glycinamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N2-cyclohexyl-N-methyl-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-N-methyl-N’-phenylurea: Shares a similar cyclohexyl and methyl group but differs in the presence of a phenylurea group instead of a phenylsulfonyl group.

    N~2~-cyclohexyl-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide: A closely related compound with slight variations in the substituents attached to the glycinamide backbone.

Uniqueness

N~2~-cyclohexyl-N-methyl-N~2~-(phenylsulfonyl)glycinamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[benzenesulfonyl(cyclohexyl)amino]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-16-15(18)12-17(13-8-4-2-5-9-13)21(19,20)14-10-6-3-7-11-14/h3,6-7,10-11,13H,2,4-5,8-9,12H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XERSLRXOPDEVJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN(C1CCCCC1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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